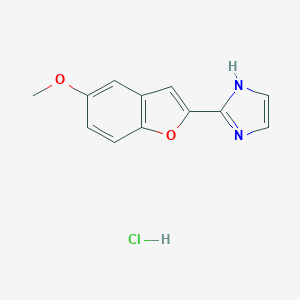
1H-Imidazole, 2-(5-methoxy-2-benzofuranyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 2-(5-methoxy-2-benzofuranyl)-, monohydrochloride is a chemical compound with the molecular formula C16H15NO2Cl. It belongs to the class of imidazole derivatives and has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
1H-Imidazole, 2-(5-methoxy-2-benzofuranyl)-, monohydrochloride has been used in various scientific research applications, including but not limited to:
1. Antimicrobial Activity: Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents.
2. Anti-inflammatory Activity: 1H-Imidazole, 2-(5-methoxy-2-benzofuranyl)-, monohydrochloride has been found to possess anti-inflammatory properties, which makes it a promising compound for the treatment of inflammatory diseases.
3. Anticancer Activity: Preliminary studies have shown that this compound exhibits significant anticancer activity against various cancer cell lines, making it a potential candidate for the development of new anticancer agents.
Mechanism Of Action
The exact mechanism of action of 1H-Imidazole, 2-(5-methoxy-2-benzofuranyl)-, monohydrochloride is not fully understood. However, it is believed to exert its pharmacological effects by interacting with specific cellular targets, such as enzymes and receptors, which are involved in various cellular processes.
Biochemical And Physiological Effects
1H-Imidazole, 2-(5-methoxy-2-benzofuranyl)-, monohydrochloride has been found to exhibit various biochemical and physiological effects, including but not limited to:
1. Inhibition of Enzymes: This compound has been shown to inhibit the activity of various enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
2. Modulation of Receptors: 1H-Imidazole, 2-(5-methoxy-2-benzofuranyl)-, monohydrochloride has been found to modulate the activity of various receptors, such as adenosine and serotonin receptors, which are involved in various physiological processes.
Advantages And Limitations For Lab Experiments
1H-Imidazole, 2-(5-methoxy-2-benzofuranyl)-, monohydrochloride has several advantages and limitations for lab experiments, including but not limited to:
Advantages:
1. Exhibits significant pharmacological effects, making it a potential candidate for the development of new drugs.
2. Can be easily synthesized using simple chemical reactions.
3. Relatively stable under normal laboratory conditions.
Limitations:
1. Limited availability of the compound in the market.
2. High cost of synthesis.
3. Limited information available on the toxicity and safety profile of the compound.
Future Directions
1H-Imidazole, 2-(5-methoxy-2-benzofuranyl)-, monohydrochloride has several potential future directions for scientific research, including but not limited to:
1. Development of New Antimicrobial Agents: Further studies are needed to evaluate the antimicrobial activity of this compound against a broader range of bacterial and fungal strains.
2. Development of New Anti-inflammatory Agents: Further studies are needed to elucidate the exact mechanism of action of this compound and its potential for the development of new anti-inflammatory agents.
3. Development of New Anticancer Agents: Further studies are needed to evaluate the anticancer activity of this compound against various cancer cell lines and to elucidate its mechanism of action.
Conclusion:
1H-Imidazole, 2-(5-methoxy-2-benzofuranyl)-, monohydrochloride is a promising compound with potential applications in various scientific research areas, including antimicrobial, anti-inflammatory, and anticancer research. Further studies are needed to elucidate its mechanism of action and its potential for the development of new drugs. However, the limited availability and high cost of synthesis of this compound remain a challenge for its widespread use in the scientific community.
Synthesis Methods
The synthesis of 1H-Imidazole, 2-(5-methoxy-2-benzofuranyl)-, monohydrochloride involves the reaction between 5-methoxy-2-benzofuran carboxylic acid and 1,2-diaminoethane in the presence of hydrochloric acid and triethylamine. The resulting product is then purified using column chromatography to obtain the monohydrochloride salt form.
properties
CAS RN |
150985-50-5 |
|---|---|
Product Name |
1H-Imidazole, 2-(5-methoxy-2-benzofuranyl)-, monohydrochloride |
Molecular Formula |
C12H11ClN2O2 |
Molecular Weight |
250.68 g/mol |
IUPAC Name |
2-(5-methoxy-1-benzofuran-2-yl)-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C12H10N2O2.ClH/c1-15-9-2-3-10-8(6-9)7-11(16-10)12-13-4-5-14-12;/h2-7H,1H3,(H,13,14);1H |
InChI Key |
AOTPFRLWMUNPFG-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=NC=CN3.Cl |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=NC=CN3.Cl |
Other CAS RN |
150985-50-5 |
synonyms |
2-(5-methoxybenzofuran-2-yl)-1H-imidazole hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



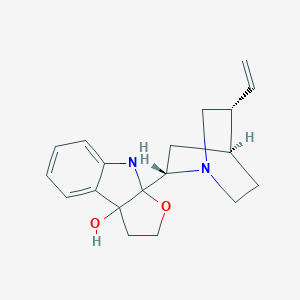
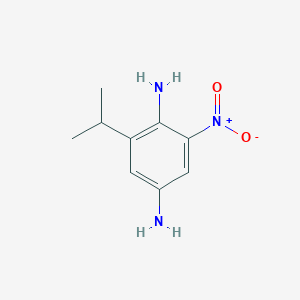
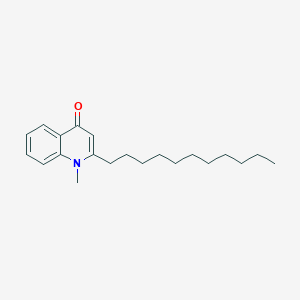
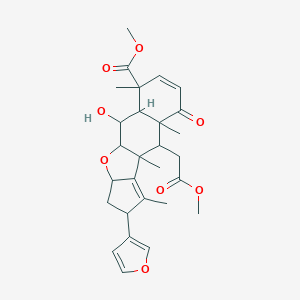
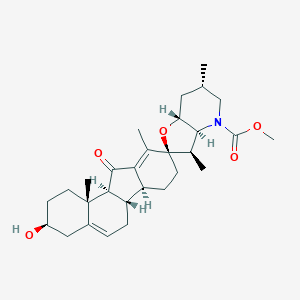
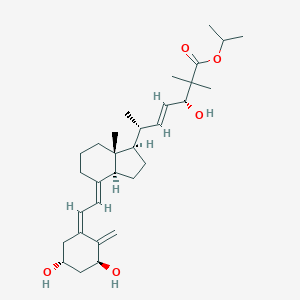
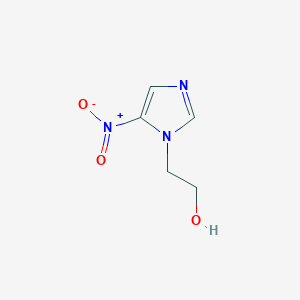
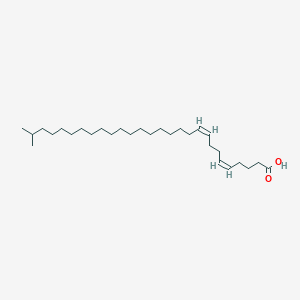

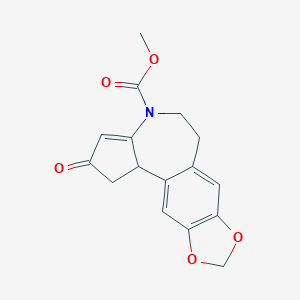
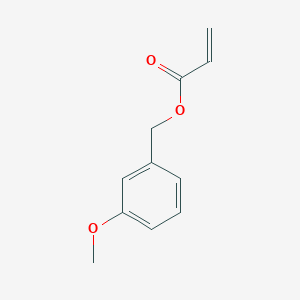
![2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B119197.png)
![5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B119202.png)
![2-Acetate-6-[(phenylmethoxy)methyl]-1,4-dioxane-2-methanol](/img/structure/B119210.png)